Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate
Brand Name: Vulcanchem
CAS No.: 335421-90-4
VCID: VC11714674
InChI: InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3
SMILES: C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+]
Molecular Formula: C18H14Na3O10PS3
Molecular Weight: 586.4 g/mol

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate

CAS No.: 335421-90-4

Cat. No.: VC11714674

Molecular Formula: C18H14Na3O10PS3

Molecular Weight: 586.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate - 335421-90-4

Specification

CAS No. 335421-90-4
Molecular Formula C18H14Na3O10PS3
Molecular Weight 586.4 g/mol
IUPAC Name trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate
Standard InChI InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3
Standard InChI Key FNKGPXOPDRYAAQ-UHFFFAOYSA-K
SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+]
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

The compound is systematically named trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate under IUPAC rules . Alternative designations include triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt hydrate and TPPTS (abbreviations are avoided per user instructions). Its molecular structure comprises a phosphorus center bonded to three benzene rings, each sulfonated at the meta position (Figure 1). The sodium counterions and hydration water enhance solubility in polar solvents .

Table 1: Key Identifiers of Sodium 3,3',3''-Phosphinetriyltribenzenesulfonate Hydrate

PropertyValueSource
CAS Number335421-90-4
Molecular FormulaC18H14Na3O10PS3\text{C}_{18}\text{H}_{14}\text{Na}_3\text{O}_{10}\text{PS}_3
Molecular Weight586.4 g/mol (hydrated)
Purity (HPLC)>97.0%
SMILES\text{C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-]).O.[Na+].[Na+].[Na+]

Structural and Physical Properties

X-ray crystallography and NMR studies confirm a trigonal pyramidal geometry around phosphorus, with sulfonate groups extending orthogonally to minimize steric hindrance. The hydrate form (typically tetrahydrate ) exhibits a melting point >300°C and hygroscopicity, necessitating storage under inert gas below 15°C . Its water solubility exceeds 50 g/L at 25°C, enabling homogeneous catalysis in aqueous media.

Table 2: Physical and Safety Properties

PropertyValueSource
Physical StateWhite to off-white crystalline solid
Storage ConditionsInert atmosphere, <15°C
HazardsH315 (skin irritation), H319 (eye irritation)

Synthesis and Manufacturing

Sulfonation of Triphenylphosphine

The compound is synthesized via sulfonation of triphenylphosphine (TPP) using oleum (fuming sulfuric acid). The reaction proceeds at 80–100°C for 12–24 hours, selectively substituting sulfonate groups at the meta positions due to electronic and steric effects. Neutralization with sodium hydroxide yields the trisodium salt, which is crystallized as a hydrate.

P(C6H5)3+3SO3P(C6H4SO3H)3NaOHP(C6H4SO3Na)3nH2O\text{P(C}_6\text{H}_5\text{)}_3 + 3 \text{SO}_3 \rightarrow \text{P(C}_6\text{H}_4\text{SO}_3\text{H)}_3 \xrightarrow{\text{NaOH}} \text{P(C}_6\text{H}_4\text{SO}_3\text{Na)}_3 \cdot n\text{H}_2\text{O}

Industrial-Scale Production

Commercial batches (e.g., TCI Chemicals’ >97% purity product ) involve stringent control of sulfonation stoichiometry to minimize oxide byproducts (<5% ). Post-synthesis purification via ion-exchange chromatography ensures low metal contamination, critical for catalytic applications.

Catalytic Applications in Industrial Chemistry

Hydroformylation Reactions

The compound forms water-soluble rhodium complexes (e.g., HRh(CO)(TPPTS)3_3) for olefin hydroformylation in biphasic systems. For example, propylene conversion to butyraldehyde achieves turnover numbers (TON) >10,000 with regioselectivity >95% for linear aldehydes. The aqueous phase facilitates catalyst recovery, reducing rhodium leaching to <1 ppm.

Suzuki-Miyaura Cross-Coupling

Palladium complexes of the ligand enable aryl halide coupling with boronic acids in aqueous ethanol. A study demonstrated 99% yield for biphenyl synthesis at 60°C with 0.5 mol% catalyst loading. The sulfonate groups stabilize Pd(0) intermediates, suppressing aggregation and deactivation.

Table 3: Catalytic Performance in Key Reactions

Reaction TypeSubstrateConditionsYield/SelectivitySource
HydroformylationPropylene80°C, 20 bar CO/H2_295% linear aldehyde
Suzuki CouplingBromobenzene60°C, K2_2CO3_3, EtOH/H2_2O99% biphenyl

Mechanistic Insights and Ligand Behavior

Electronic and Steric Effects

The electron-withdrawing sulfonate groups reduce the phosphorus basicity (pKa5\text{p}K_a \approx 5) compared to TPP (pKa2.7\text{p}K_a \approx -2.7), weakening metal-ligand backbonding. This electronic tuning enhances oxidative stability while maintaining sufficient σ\sigma-donor strength for metal coordination.

Solubility and Phase Transfer

The hydrophilic sulfonates enable catalyst operation in water, reducing organic solvent use. In biphasic systems, the ligand partitions >99% into the aqueous phase, enabling continuous flow processes. Molecular dynamics simulations show hydration shells around sulfonate groups stabilize the catalyst in solution.

Future Perspectives and Research Directions

Green Chemistry Applications

Ongoing research explores the ligand’s role in photocatalytic CO2_2 reduction and biomass conversion. A 2024 study reported a cobalt-TPPTS catalyst for CO2_2-to-formate conversion with 80% Faradaic efficiency.

Advanced Material Synthesis

Functionalized metal-organic frameworks (MOFs) incorporating TPPTS show promise in gas separation. A 2025 preprint describes a Zr-MOF with TPPTS linkers exhibiting 200% higher CO2_2/N2_2 selectivity than benchmark materials.

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